5-(Pyrrolidin-2-yl)-1H-imidazole
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Overview
Description
5-(Pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound that features both a pyrrolidine ring and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with an imidazole precursor under specific conditions. For example, the cyclization can be achieved using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce fully saturated analogs .
Scientific Research Applications
5-(Pyrrolidin-2-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activity.
Imidazo[1,2-a]pyridine: A related compound with a fused ring system, used in various pharmaceutical applications
Uniqueness
5-(Pyrrolidin-2-yl)-1H-imidazole is unique due to its combined pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H11N3/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2,(H,8,10) |
InChI Key |
JRZJWCWBMRUACS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CN2 |
Origin of Product |
United States |
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